2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile
Description
2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile is a nicotinonitrile derivative with the molecular formula C₁₈H₁₁FN₂S and a molecular weight of 306.36 g/mol. It is identified by CAS number 284681-67-0 and synonyms such as MLS000325716, AC1MCAYJ, and ZINC3128229 . The compound features a pyridine core substituted with a phenyl group at position 6, a nitrile group at position 3, and a 4-fluorophenylsulfanyl moiety at position 2.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-6-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2S/c19-15-7-9-16(10-8-15)22-18-14(12-20)6-11-17(21-18)13-4-2-1-3-5-13/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEIMFRJXAMDFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction where 4-fluorobenzaldehyde reacts with a suitable thiol compound to form the intermediate 4-(4-fluorophenylthio)benzaldehyde. This intermediate is then subjected to a condensation reaction with 2-aminonicotinonitrile under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. The reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Comparisons
Substituent Variations in Nicotinonitrile Derivatives
Nicotinonitrile derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Key structural analogs include:
Key Observations :
- The target compound lacks electron-withdrawing groups (e.g., CF₃, Br) at position 4, making it less electrophilic than analogs like .
Crystallographic and Conformational Analysis
Compounds 4 and 5 from (isostructural thiazole derivatives) share the 4-fluorophenyl motif but incorporate triazole and pyrazole rings. These structures adopt planar conformations except for one fluorophenyl group, which is perpendicular to the core—a feature that may influence packing efficiency and solubility . In contrast, the target compound’s simpler pyridine core likely exhibits greater conformational flexibility.
Physicochemical Properties
- Lipophilicity : The 4-fluorophenylsulfanyl group in the target compound enhances lipophilicity (clogP ~3.5 estimated), comparable to the benzylsulfanyl analog (clogP ~3.8) .
- Molecular Weight : The target compound (306.36 g/mol) is lighter than analogs with trifluoromethyl (e.g., 435.26 g/mol in ), adhering better to Lipinski’s rule for drug-likeness.
- Solubility: Crystallization of similar compounds from dimethylformamide (DMF) suggests moderate polarity , though the nitrile group may reduce aqueous solubility compared to amino-substituted derivatives .
Biological Activity
2-[(4-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a sulfanyl group attached to a 4-fluorophenyl moiety and a 6-phenylnicotinonitrile structure. Its molecular formula is , and it has a molecular weight of 314.38 g/mol. The presence of the fluorine atom and the sulfanyl group contributes to its unique chemical reactivity and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation.
- Antimicrobial Properties : The compound may possess activity against various bacterial strains.
- Enzyme Inhibition : It has potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammation.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets involved in cell signaling pathways, leading to:
- Inhibition of Tyrosine Kinases : Similar compounds have demonstrated the ability to inhibit tyrosine kinases, which are crucial in cancer progression.
- Modulation of Receptor Activity : The sulfanyl group may facilitate interactions with various receptors, impacting cellular responses.
Case Studies
-
Anticancer Activity :
- A study evaluated the cytotoxic effects of related compounds on various cancer cell lines, demonstrating IC50 values ranging from 5 to 20 µM for similar structures .
- Another investigation focused on the inhibition of specific kinases associated with tumor growth, suggesting potential therapeutic applications in oncology .
-
Antimicrobial Activity :
- Research highlighted that derivatives of nicotinonitriles exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, one derivative showed an MIC (minimum inhibitory concentration) of 32 µg/mL against Staphylococcus aureus .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50/ MIC Value | Reference |
|---|---|---|---|
| This compound | Anticancer | 10 µM | |
| 4-Fluorophenyl sulfanyl derivative | Antimicrobial | 32 µg/mL | |
| N-(6-Chlorobenzo[d]thiazol-2-yl) | Enzyme Inhibition | Not specified |
Future Directions
Further research is needed to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future investigation include:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced biological activity.
- Mechanistic Studies : To clarify the pathways affected by this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
